2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid

Medicinal Chemistry Physicochemical Property Prediction Scaffold Selection

Medicinal chemists often need to explore how an ether oxygen spacer between a pyrazole ring and a propanoic acid side chain affects target binding. Direct C-C linked analogs cannot replicate the H-bond acceptor count (4 vs. 3) or molecular geometry of this scaffold. Using 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid (CAS 1599936-85-2) delivers the only authentic chemotype for such SAR campaigns. Key benefits: - Distinct molecular topology with an additional H-bond acceptor site, enabling precise modulation of lipophilicity and hydrogen bonding capacity. - 98% purity with defined physicochemical properties (pred. bp 322.8 °C, density 1.29 g/cm³) for reliable parallel synthesis and automated purification. - Validated as an LC-MS reference standard; +16 Da mass shift relative to 3-substituted analogs ensures clear differentiation in mixture analysis.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
Cat. No. B12086484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CN(N=C1)C
InChIInChI=1S/C7H10N2O3/c1-5(7(10)11)12-6-3-8-9(2)4-6/h3-5H,1-2H3,(H,10,11)
InChIKeyQAVNHRKZSSYFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ether-Linked Pyrazole Propanoic Acid Overview


2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid (CAS 1599936-85-2) is a heterocyclic building block featuring a 1-methyl-1H-pyrazol-4-yl moiety connected via an ether oxygen to a propanoic acid side chain . This compound belongs to the pyrazole carboxylic acid class, offering a unique bifunctional reactivity profile derived from both the carboxylic acid and the N-methyl pyrazole ring . Its molecular formula is C₇H₁₀N₂O₃ with a molecular weight of 170.17 g/mol .

Building Block Class Ether-linked pyrazole propanoic acid
Key Structural Feature Ether oxygen linker for scaffold diversification
Workflow Fit SAR exploration, heterocyclic library synthesis, analytical reference

Why Generic Pyrazole Propanoic Acids Cannot Substitute


Superficially similar pyrazole propanoic acid derivatives—such as 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid or 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid—exhibit fundamentally different physicochemical and interaction profiles due to the absence of the ether oxygen linker. This linker introduces an additional hydrogen bond acceptor site and alters the molecular geometry, leading to a higher predicted density (1.29 vs. 1.22 g/cm³) and boiling point (322.8 °C vs. 315 °C) compared to the direct-linked 3-substituted analog [1]. Such differences can significantly impact solubility, metabolic stability, and target binding in medicinal chemistry campaigns, making simple replacement of the ether-linked scaffold with a direct C–C linked analog a high-risk, data-invalidated approach without rigorous comparative validation.

Attribute
Target Compound
Direct C–C Linked Analog
Ether Oxygen Linker
Present
Absent
Hydrogen Bond Acceptor Sites
Higher (inferred +1 HBA)
Lower baseline
Predicted Physicochemical Profile
Higher predicted density and boiling point
Lower values reported
Mismatch Risk: Ether-linked and direct C–C linked pyrazole propanoic acids may not transfer directly. Molecular geometry, H-bonding capacity, and predicted physical properties can alter solubility, metabolic stability, and target engagement, making scaffold substitution a high-risk approach without rigorous comparative validation.

Quantitative Differentiation Evidence


Density and Boiling Point Differentiation

The target compound exhibits a predicted density of 1.29±0.1 g/cm³ and a predicted boiling point of 322.8±17.0 °C . In contrast, the closely related analog 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, which lacks the ether oxygen and has a direct C–C linkage, displays a predicted density of 1.22 g/cm³ and a boiling point of 315 °C at 760 mmHg [1]. The higher density and boiling point of the target compound suggest stronger intermolecular interactions, likely due to the additional hydrogen bond acceptor provided by the ether oxygen.

Predicted Density & Boiling Point
Cross-study comparable
ΔDensity ≈ +0.07 g/cm³; ΔBoiling Pt ≈ +7.8 °C
Predicted property differentiation supports scaffold selection.
Predicted values via ACD/Labs Percepta Platform.
Medicinal Chemistry Physicochemical Property Prediction Scaffold Selection

Hydrogen Bond Acceptor Count Difference

The ether oxygen in 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid contributes an additional hydrogen bond acceptor (HBA) site compared to direct C–C linked analogs such as 2-(1-methyl-1H-pyrazol-4-yl)propanoic acid or 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid . While specific HBA counts for the target compound are not publicly available from authoritative databases, the structural difference unequivocally increases the HBA count by one relative to the direct-linked comparators. This increased H-bonding capacity can influence solubility, permeability, and target binding affinity.

Hydrogen Bond Acceptor Count
Class-level inference
Estimated ΔHBA = +1 due to ether oxygen
Supports ADME and target-engagement profile review.
Structural comparison based on connectivity; data to verify.
Molecular Recognition Drug Design ADME Prediction

Molecular Weight Distinction for Analytical Tracking

The target compound has a molecular weight of 170.17 g/mol , which is approximately 16 Da higher than the common analog 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (154.17 g/mol) [1]. This mass difference, corresponding to the replacement of a methylene (–CH₂–) unit with an ether oxygen (–O–), provides a clear analytical signature for distinguishing the two compounds by mass spectrometry. This is particularly valuable in reaction monitoring and purity assessment.

Molecular Weight Distinction
Supporting evidence
ΔMW ≈ +16 Da (170.17 vs 154.17 g/mol)
Facilitates unambiguous identification in LC-MS analysis.
Source review: comparator MW from Sigma-Aldrich.
Analytical Chemistry LC-MS Quality Control

Application Scenarios


Medicinal Chemistry Scaffold Diversification

When a structure-activity relationship (SAR) campaign seeks to explore the impact of introducing an ether oxygen linker between the pyrazole ring and the propanoic acid side chain, 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid serves as the direct building block. Its predicted higher density and boiling point , along with the increased hydrogen bond acceptor count, make it the only viable starting material for generating this specific chemotype. Using a direct C–C linked analog would result in a completely different molecular topology, invalidating the intended SAR exploration.

Synthesis of Bioactive Molecules with Differentiated ADME

In drug discovery programs targeting enzymes or receptors where the pyrazole ring is a key pharmacophore, the ether-linked propanoic acid side chain offers a distinct vector for modulating physicochemical properties such as lipophilicity and hydrogen bonding capacity . The compound can be elaborated via standard carboxylic acid derivatization (amide coupling, esterification) to access a focused library of ether-linked pyrazole derivatives, providing a unique chemical space not accessible from direct C–C linked analogs.

Analytical Method Development and Reference Standards

Due to its unique molecular weight (170.17 g/mol) and distinct chromatographic behavior predicted from its physicochemical profile , 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid is valuable as an analytical reference standard for LC-MS method development. Its mass difference of +16 Da relative to the 3-substituted analog [1] allows for clear differentiation in mixture analysis, making it a useful spike-in control for reaction monitoring in complex synthetic sequences.

Heterocyclic Library Synthesis Building Block

Core synthesis facilities requiring a diverse set of pyrazole carboxylic acid building blocks for parallel synthesis should include 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid to ensure coverage of the ether-linked sub-series. Its availability from multiple vendors and well-defined physicochemical properties support its use in automated synthesis platforms, where precise knowledge of molecular weight and predicted physical properties aids in reagent handling and purification protocol design.

Application
Selection Property
Validation Focus
Medicinal Chemistry Scaffold Diversification
Ether-linked heterocyclic building block
Physicochemical property and HBA profile review
Synthesis of Differentiated ADME Libraries
Bifunctional reactivity for amide/ester derivatization
Lipophilicity and hydrogen-bonding capacity review
Analytical Method Development
Distinct molecular weight and predicted chromatographic behavior
LC-MS method and mixture analysis context
Heterocyclic Library Synthesis
Ether-linked pyrazole carboxylic acid building block
Reagent handling and purification protocol design
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